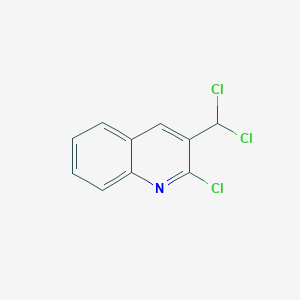

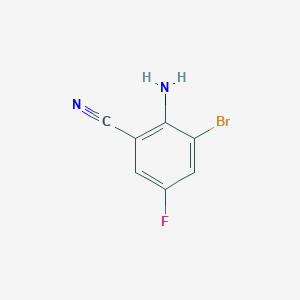

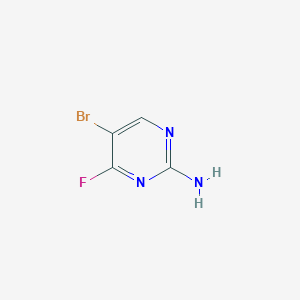

2-Amino-3-bromo-5-fluorobenzonitrile

Overview

Description

2-Amino-3-bromo-5-fluorobenzonitrile (ABF) is an organic compound with a unique structure and a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of 114-118°C and a boiling point of 212°C. ABF has been widely studied for its versatile properties, including its ability to act as an intermediate in organic synthesis, its usefulness as a reagent in chemical reactions, and its potential for use in pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Halogenated Benzoic Acids : Utilizing 2-amino-3-bromo-5-fluorobenzonitrile as a precursor, researchers have developed methods for synthesizing various halogenated benzoic acids. Zhou Peng-peng (2013) demonstrated a synthesis process for 3-Bromo-2-fluorobenzoic acid, highlighting the compound's usefulness in creating other complex molecules (Zhou Peng-peng, 2013).

Halodeboronation of Aryl Boronic Acids : The compound is integral in the synthesis of various halogenated benzonitriles through halodeboronation processes. Research by Ronald H. Szumigala et al. (2004) detailed the synthesis of 2-bromo-3-fluorobenzonitrile from related compounds, showcasing the versatility and applicability of such transformations (Ronald H. Szumigala et al., 2004).

Applications in Advanced Syntheses

Production of Substituted 3-Aminoindazoles : Valérie Lefebvre et al. (2010) utilized this compound in a two-step synthesis process for substituted 3-aminoindazoles. This highlights its role in creating complex organic compounds with potential pharmaceutical applications (Valérie Lefebvre et al., 2010).

Synthesis of PET Radioligands : In the field of positron emission tomography (PET) imaging, M. Gopinathan et al. (2009) reported on the synthesis of a specific fluorobenzonitrile derivative as a precursor for PET radioligands. This underscores the importance of this compound derivatives in medical imaging technology (M. Gopinathan et al., 2009).

Formation of Benzothienopyrimidines : A. Bridges and Hairong Zhou (1997) explored the conversion of various 2-fluorobenzonitriles into tricyclic benzothienopyrimidines, an approach that underscores the chemical's role in synthesizing complex molecular structures (A. Bridges and Hairong Zhou, 1997).

Environmental and Material Science Applications

- CO2 Chemical Fixation : Toshihiro Kimura et al. (2012) described the use of a this compound derivative in the efficient catalytic conversion of CO2 to quinazoline-2,4(1H,3H)-diones, an innovative approach in carbon capture technology (Toshihiro Kimura et al., 2012).

Mechanism of Action

Target of Action

Benzonitrile derivatives are often used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the specific biochemical context.

Mode of Action

The mode of action of 2-Amino-3-bromo-5-fluorobenzonitrile involves its reactivity as a benzonitrile derivative. The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions . This compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of heterocyclic compounds , which are involved in a wide range of biochemical pathways. For instance, it can react with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical context and the resulting compounds from its reactions. For example, it’s used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

The presence of the amino and nitrile groups in its structure suggests that it can undergo various chemical reactions, making it a potential intermediate in the synthesis of more complex molecules . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3-bromo-5-fluorobenzonitrile is not well-understood due to the lack of research in this area. Its structure suggests potential interactions with biomolecules. For instance, the amino group could potentially form hydrogen bonds with other molecules, while the nitrile group could act as a nucleophile in certain reactions .

Temporal Effects in Laboratory Settings

It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name |

2-amino-3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCVRKGVLONYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)

![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)

![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)

![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)